Azasetron hydrochloride
Overview
Description
Azasetron hydrochloride is a selective 5-HT3 receptor antagonist . It is used in the management of nausea and vomiting induced by cancer chemotherapy . It is also an antineoplastic which acts to prevent, inhibit or halt the development of a tumor .
Synthesis Analysis
The synthesis process of Azasetron hydrochloride has been disclosed in the field of chemical industry and chemical medicine . The synthesis process involves several steps and the reaction is followed by TLC until completion .Molecular Structure Analysis
Azasetron hydrochloride has a molecular formula of C17H20ClN3O3 and a molecular weight of 386.27 . The IUPAC name is N-{1-azabicyclo[2.2.2]octan-3-yl}-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide .Physical And Chemical Properties Analysis
Azasetron hydrochloride is a white to off-white solid . It has a melting point of 281°C (dec) and is soluble in water at 2 mg/mL . It should be stored at 2-8°C .Scientific Research Applications
Binding Affinity to 5-HT3 Receptors
Azasetron hydrochloride shows high affinity binding to the 5-hydroxytryptamine3 (5-HT3) receptors in the rat small intestine. This is significant in its antiemetic action against chemotherapy-induced emesis (Katayama et al., 1997).
Synthesis
The compound has been synthesized from methyl salicylate, through a series of chemical reactions, with an overall yield of 37% (Yuan Zhe, 2006).
Absorption Characteristics
In rabbits, azasetron administered rectally as a suppository is absorbed more rapidly and to a greater extent into the systemic circulation than when administered orally. This suggests the feasibility of a suppository form for treating chemotherapy-induced acute emesis and nausea (Moriyama et al., 1997).
Clinical Pharmacokinetics
Azasetron hydrochloride demonstrates rapid absorption and distribution in vivo, with 12% discharged through urine, highlighting its efficacy (Dai Bin, 2011).
Pharmacokinetics in Rabbits
The pharmacokinetics of azasetron hydrochloride in rabbits indicate quick absorption into blood and elimination, providing reference for clinical administration (X. Wen & Zhang Dan, 2007).
LC-MS/MS Determination
A liquid chromatography tandem mass spectrometry method for determining azasetron hydrochloride in rabbit plasma has been developed, aiding pharmacokinetic research (Lin et al., 2011).
HPLC Determination of Main Component
A high-performance liquid chromatography method for determining the main component in azasetron hydrochloride's active pharmaceutical ingredient has been established, proving its accuracy and convenience (D. Xiaoqin, 2013).
Antiemetic Effect in Liver Neoplasm Patients
Azasetron hydrochloride shows a high antiemetic response rate in liver neoplasm patients undergoing transcatheter arterial chemoembolization, with no observed side effects (Qian Zhao-xia, 2003).
Comparison with Ondansetron in Chemotherapy
Azasetron hydrochloride is effective in preventing emesis in chemotherapy for acute leukemia patients, with excellent tolerability and similar efficacy to ondansetron (Huan Xiao, 2006).
Oral Administration in Rats
Post-oral administration in rats, azasetron hydrochloride showed rapid absorption and distribution in various tissues, with more than 96% total excretion within 48 hours, suggesting efficient systemic clearance (Hirotsu et al., 1999).
Safety And Hazards
properties
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKBKPJYAHLQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924358 | |
Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azasetron hydrochloride | |
CAS RN |
123040-16-4 | |
Record name | Y 25130 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123040-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azasetron hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZASETRON HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BSS7XL60S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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